Ethyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate
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Overview
Description
Ethyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate is an organic compound with a complex structure that includes a cyclopentyl ring substituted with an aminomethyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate typically involves multi-step organic reactions. One common method includes the alkylation of a cyclopentyl derivative followed by the introduction of the aminomethyl group. The final step involves esterification to form the ethyl acetate moiety. Specific reaction conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopentyl ring provides structural rigidity, while the ethyl acetate moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate
- Methyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate
- Ethyl 2-[1-(aminomethyl)-3-ethylcyclopentyl]acetate
Uniqueness
This compound is unique due to the presence of the 3-methyl substitution on the cyclopentyl ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding specificity and pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-10(13)7-11(8-12)5-4-9(2)6-11/h9H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKWRFUWSWBTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC(C1)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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